molecular formula C9H20O7 B008396 Triglycerol CAS No. 56090-54-1

Triglycerol

Cat. No. B008396
CAS RN: 56090-54-1
M. Wt: 240.25 g/mol
InChI Key: AGNTUZCMJBTHOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

TAG synthesis involves several enzymatic reactions. A key mechanism for TAG synthesis, found in both yeast and plants, is through the action of phospholipid:diacylglycerol acyltransferase (PDAT), which catalyzes the acyl-CoA-independent formation of TAG using phospholipids as acyl donors and diacylglycerol (DAG) as the acceptor. This pathway, which varies among species in terms of enzyme specificity, highlights the diversity of TAG biosynthesis mechanisms beyond the traditional acyl-CoA-dependent pathways (Dahlqvist et al., 2000). Additionally, the cloning of diacylglycerol acyltransferase (DGAT), responsible for the final step in TAG synthesis, has further elucidated the molecular processes involved in TAG metabolism (Farese et al., 2000).

Molecular Structure Analysis

The molecular structure of TAGs is characterized by a glycerol backbone esterified with three fatty acid molecules. The structure can vary widely depending on the nature of the fatty acids involved. For instance, the single crystal structure of a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, provides insights into the specific conformation and packing of TAG molecules, which can significantly influence their physical and chemical properties (Goto et al., 1992).

Chemical Reactions and Properties

TAGs undergo various chemical reactions, including hydrolysis, which breaks them down into glycerol and three fatty acids, a reaction catalyzed by lipases. This process is critical for mobilizing stored energy from fat. Enzymatic synthesis of TAGs, such as the reaction catalyzed by PDAT, and the use of immobilized enzyme systems for on-line water removal during TAG synthesis are examples of the chemical processes involved in TAG biosynthesis and modification (Padt et al., 1993).

Physical Properties Analysis

The physical properties of TAGs, such as melting point, solubility, and crystalline structure, are determined by the nature of the fatty acids. For example, saturated fats tend to be solid at room temperature, while unsaturated fats are typically liquid. The structural analysis of TAGs, as demonstrated by the crystal structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, provides insights into their packing and interaction behaviors, which are crucial for understanding their functionality in food and biological systems.

Chemical Properties Analysis

The chemical properties of TAGs, including their reactivity and stability, are influenced by the degree of unsaturation of the fatty acids. Unsaturated TAGs are more prone to oxidation, which can lead to rancidity. TAGs can also undergo transesterification, a reaction used in the production of biodiesel. The enzymatic synthesis of TAGs highlights the specificity and efficiency of biological pathways in assembling these molecules with precise control over their fatty acid composition (Weiss et al., 1956).

Scientific Research Applications

  • Nutritional and Disease Impact Analysis : Methods like liquid chromatography-mass spectrometry and shotgun lipidomics are used to analyze triglycerides, improving nutritional quality and understanding their effects on diseases (Han & Ye, 2021).

  • Agricultural Value in Seeds : Triglycerides are an efficient energy storage form in seeds, affecting the economic value of many crops (Baud & Lepiniec, 2010).

  • Fungal Lipid-Production Pathways : Multi-omic analysis of the triacylglycerol-producing fungus Rhodosporidium toruloides aids in engineering lipid-production pathways (Zhu et al., 2012).

  • Raw Material in Various Industries : Triglycerides from vegetable oils are used in food, pharmaceuticals, and cosmetics, and can be transformed into linear di and triglycerides (Barrault et al., 2002).

  • Biofuel Production : Pyrolysis of triglyceride materials, using various catalysts, is a promising option for renewable fuel and chemical production (Maher & Bressler, 2007).

  • Biocompatibility in Medical Implants : Triglyceride and cholesterol implants have shown good biocompatibility for medical applications (Guse et al., 2006).

  • Obesity and Metabolic Diseases Research : Studies on triglyceride synthesis and metabolism contribute to understanding and treating obesity and related diseases (Smith et al., 2000).

  • Cardiovascular Disease Research : Investigating the impact of triglycerides in cardiovascular diseases and diabetes mellitus is a significant research area (Pradhan et al., 2018).

  • Lipid Metabolism and Energy Homeostasis : Understanding triglyceride metabolism is crucial for insights into energy homeostasis and development, as seen in studies with Drosophila melanogaster (Heier & Kühnlein, 2018).

  • Biodiesel Production : The transesterification process, which converts triglycerides to biodiesel, is a significant area of study (Tapanes et al., 2008).

  • Biosensor Development : Triglyceride biosensors provide convenient and reproducible assays for measuring triglyceride levels in serum (Pundir & Narang, 2013).

  • Drug Bioavailability Studies : Research on pancreatic lipase activity in triglyceride lipolysis affects the oral bioavailability of drugs (Benito-Gallo et al., 2015).

  • Genetic Engineering for Biochemical Production : Engineering E. coli for triglyceride accumulation is a novel approach for biochemical production (Rucker et al., 2013).

  • Medical and Nutritional Applications : Medium-chain triglycerides (MCTs) have applications in various medical conditions and nutritional interventions (Bach & Babayan, 1982).

  • Biotechnological Applications : DGAT enzymes, crucial for triglyceride synthesis, have applications ranging from obesity therapeutics to oilseed engineering (Liu et al., 2012).

Safety And Hazards

Triglycerol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes .

Future Directions

Recent advances in human genetics, together with a large body of epidemiologic, preclinical, and clinical trial results, provide strong support for a causal association between triglycerides (TG), TG-rich lipoproteins (TRL), and TRL remnants, and increased risk of myocardial infarction, ischaemic stroke, and aortic valve stenosis . This has led to increasing recognition of the relationship between “residual” cardiovascular risk and other non-LDL-C lipid parameters, most notably triglycerides (TG) especially among optimally statin-treated patients .

properties

IUPAC Name

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNTUZCMJBTHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(COCC(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Polyglycerin-3

CAS RN

56090-54-1, 20411-31-8
Record name Polyglycerin-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triglycerol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Triglycerol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,650
Citations
B Parshad, M Kumari, V Khatri, R Rajeshwari… - European Polymer …, 2021 - Elsevier
… of both glycerol and triglycerol make them suitable monomers … -glycerol and azido-triglycerol further helped in differential … -glycerol and azido-triglycerol based amphiphilic polymeric …
Number of citations: 5 www.sciencedirect.com
Z Wang, R Li, J Zhang - Advanced Composites and Hybrid Materials, 2022 - Springer
Rheumatoid arthritis (RA) is a chronic autoimmune disease that has not been completely treated for a long time. Therefore, effective therapy for RA is still urgently needed at present. …
Number of citations: 17 link.springer.com
C Wang, C Zhang, H Yu, Z Zan, J Li, P Li, X Zhang, H Ji… - Aquaculture, 2022 - Elsevier
The widespread use of high-fat diet (HFD) has significantly impacted cultured fish health. In this study, zebrafish were used as a model to explore the role of glycerol monolaurate (GML) …
Number of citations: 7 www.sciencedirect.com
MS Chowdhury, W Zheng, AK Singh, ILH Ong, Y Hou… - Soft Matter, 2021 - pubs.rsc.org
… In summary, relative to dendritic triglycerol, and those lacking hydroxy groups, triglycerol with a linear spatial geometry appears to be the most effective polar head group for a minimal …
Number of citations: 9 pubs.rsc.org
S Zhang, J Xiong, W Lou, Z Ning, D Zhang, J Yang - Food Control, 2019 - Elsevier
Abstracts Triglycerol monolaurate (TGML) was widely used as an emulsifier in food, cosmetic and other products, and was generally accepted as safe. In the study, the inhibitory activity …
Number of citations: 26 www.sciencedirect.com
M Li, Y Li, R Wang, Y Wang, Y Li, L Zhang - International Dairy Journal, 2020 - Elsevier
Up to 0.9% (w/w) triglycerol monostearate (TGMS) was added as a stabiliser to recombined dairy cream (RDC), containing 36% anhydrous milk fat (AMF). The physical properties, such …
Number of citations: 18 www.sciencedirect.com
S Stefani, IN Kurniasih, SK Sharma, C Böttcher… - Polymer …, 2016 - pubs.rsc.org
The synthesis of biodegradable triglycerol-based hyperbranched polyesters (HBPEs), characterized by different hydrophobicity, has been optimized and described. A new amphiphilic …
Number of citations: 25 pubs.rsc.org
K Nishimura, K Maeda, H Kuramochi… - Journal of Chemical & …, 2011 - ACS Publications
Used for biofuel production, fatty acids and their corresponding triglycerols are stored in most plants. At room temperature, saturated fatty acids and their triglycerols are solid, whereas …
Number of citations: 23 pubs.acs.org
S Zhang, J Xiong, W Lou, Z Ning, D Zhang… - International Journal of …, 2020 - Elsevier
Cronobacter sakazakii (C. sakazakii) is an opportunistic foodborne pathogen in infant formula. This study was designed to explore the inhibitory effect of TGML on C. sakazakii in …
Number of citations: 10 www.sciencedirect.com
M Kawaguchi, M Yamamoto, T Nakamura… - Langmuir, 2001 - ACS Publications
Polyglycerol esters of fatty acids are the commonly used emulsifiers in food and cosmetic applications. 1, 2 They have been used for a long time to control properties of aqueous …
Number of citations: 22 pubs.acs.org

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